1-{(R)-3-[(2-Amino-ethyl)-methyl-amino]-pyrrolidin-1-yl}-ethanone
Description
1-{(R)-3-[(2-Amino-ethyl)-methyl-amino]-pyrrolidin-1-yl}-ethanone is a pyrrolidine-based compound characterized by a chiral (R)-configuration at the 3-position of the pyrrolidine ring and a 2-aminoethyl-methyl-amino substituent. The stereochemistry and substituent arrangement suggest a high likelihood of receptor selectivity and metabolic stability compared to simpler analogs.
Properties
IUPAC Name |
1-[(3R)-3-[2-aminoethyl(methyl)amino]pyrrolidin-1-yl]ethanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19N3O/c1-8(13)12-5-3-9(7-12)11(2)6-4-10/h9H,3-7,10H2,1-2H3/t9-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVRQOVBYQKYOPV-SECBINFHSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC(C1)N(C)CCN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N1CC[C@H](C1)N(C)CCN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Chiral Pool Synthesis from (R)-Proline
The stereoconservative synthesis of pyrrolidine derivatives often begins with enantiopure amino acids such as (R)-proline. This approach leverages the inherent chirality of proline to construct the pyrrolidine core while minimizing racemization. For example, US5300660A details a four-step process:
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O,N-Dialkylation : Direct alkylation of (R)-proline with methyl iodide and 2-chloroethylamine under basic conditions (K₂CO₃/DMF) introduces the methyl and aminoethyl substituents.
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Esterification : Conversion to methyl ester intermediates facilitates subsequent functionalization.
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Aminolysis : Reaction with ammonia yields the corresponding amide.
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Reduction : Lithium aluminum hydride (LiAlH₄) reduces the amide to the final amine.
This method achieves >95% enantiomeric excess (ee) but requires stringent temperature control (<50°C) during aminolysis to prevent racemization.
Resolution of Racemic Mixtures
For non-chiral starting materials, resolution using chiral acids like dextrotartaric acid is effective. CN102442935A describes:
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Salt Formation : Racemic N-ethyl-2-aminomethylpyrrolidine is treated with dextrotartaric acid in ethanol/water.
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Crystallization : The (R)-enantiomer preferentially crystallizes, yielding 35% isolated product with >99% purity.
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Deprotection : Base treatment (NaOH) recovers the free amine.
While cost-effective, this method is limited by moderate yields and the need for iterative crystallizations.
Advanced Functionalization Techniques
Triflate-Mediated Nucleophilic Substitution
Facile synthesis of new N-(aminocycloalkylene)amino acid derivatives (Result 6) demonstrates the utility of triflate intermediates for stereospecific substitutions:
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Triflate Generation : (R)-3-hydroxyproline methyl ester reacts with triflic anhydride (Tf₂O) at −78°C to form the triflate.
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SN2 Displacement : The triflate undergoes nucleophilic attack by methylaminoethylamine in acetonitrile, yielding the substituted pyrrolidine.
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Acylation : Ethanone introduction via acetylation (AcCl, Et₃N) completes the synthesis.
This method achieves 85–95% yields and retains >98% ee, making it suitable for large-scale production.
Reductive Amination
US7407955B2 highlights reductive amination for introducing the 2-aminoethyl group:
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Aldehyde Formation : (R)-3-aminopyrrolidine reacts with glycolaldehyde under acidic conditions.
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Reduction : Sodium cyanoborohydride (NaBH₃CN) selectively reduces the imine intermediate.
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Methylation : Dimethyl sulfate (Me₂SO₄) methylates the secondary amine.
This one-pot protocol offers 70–80% yields but requires careful pH control to avoid over-alkylation.
Comparative Analysis of Methodologies
| Method | Starting Material | Key Steps | Yield | ee | Scalability |
|---|---|---|---|---|---|
| Chiral Pool Synthesis | (R)-Proline | Alkylation, Reduction | 60–70% | >95% | High |
| Resolution | Racemate | Crystallization, Deprotection | 35–40% | >99% | Moderate |
| Triflate Substitution | (R)-3-Hydroxyproline | Triflation, SN2, Acylation | 85–95% | >98% | High |
| Reductive Amination | (R)-3-Aminopyrrolidine | Aldehyde Formation, Reduction | 70–80% | 90–95% | Moderate |
Challenges and Optimization Strategies
Stereochemical Integrity
Racemization during aminolysis or acylation is a critical concern. Using low temperatures (<50°C) and non-polar solvents (toluene, hexane) minimizes epimerization. For example, triflate substitutions at −78°C preserve configuration better than room-temperature alkylations.
Chemical Reactions Analysis
Types of Reactions
1-{®-3-[(2-Amino-ethyl)-methyl-amino]-pyrrolidin-1-yl}-ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The amino groups in the compound can participate in nucleophilic substitution reactions with halides or other electrophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Halides, alkylating agents, and other electrophiles in the presence of a base or catalyst.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted pyrrolidine derivatives.
Scientific Research Applications
Research indicates that 1-{(R)-3-[(2-Amino-ethyl)-methyl-amino]-pyrrolidin-1-yl}-ethanone exhibits potential biological activities, particularly in the following areas:
- Pharmacological Research : The compound may interact with various receptors and enzymes, showing promise in the development of new therapeutic agents. It has been studied for its potential effects on neurotransmitter systems, which could be relevant for treating neurological disorders.
- Lead Compound for Drug Development : Given its structural features, this compound can serve as a scaffold for synthesizing novel drugs targeting specific biological pathways.
- Interaction Studies : The binding affinity of this compound to certain receptors has been explored, suggesting its role in modulating biological responses.
Case Studies and Research Findings
Several studies have documented the applications and effects of this compound:
- Neuropharmacology : Research has indicated that derivatives of this compound may influence serotonin and dopamine pathways, making it a candidate for further investigation in treating mood disorders.
- Anticancer Properties : Preliminary studies suggest that compounds similar to this compound may exhibit cytotoxic effects against certain cancer cell lines, warranting further exploration as potential anticancer agents.
- Analytical Chemistry Applications : The compound has been utilized in analytical studies to assess receptor binding affinities, contributing to the understanding of drug-receptor interactions.
Mechanism of Action
The mechanism of action of 1-{®-3-[(2-Amino-ethyl)-methyl-amino]-pyrrolidin-1-yl}-ethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as a substrate or inhibitor, modulating the activity of these targets and affecting various biochemical pathways. The exact mechanism depends on the specific application and the molecular context in which the compound is used.
Comparison with Similar Compounds
Structural Analogs with Varying Heterocyclic Cores
- Piperidine vs. Pyrrolidine Derivatives: The piperidine analog, 1-{(R)-3-[(2-Amino-ethyl)-methyl-amino]-piperidin-1-yl}-ethanone (CAS 1354017-38-1), differs in ring size (six-membered vs. five-membered). Piperidine derivatives often exhibit altered pharmacokinetics due to increased hydrophobicity and conformational flexibility. For example, S 16924, a pyrrolidine-based antipsychotic, shows potent 5-HT1A agonist activity (ID50 = 0.96 mg/kg), whereas piperidine analogs may prioritize dopamine receptor interactions due to steric effects .
- Pyrrole vs. Pyrrolidine Derivatives: Compounds like 1-(4-amino-1-ethyl-2-methyl-5-phenyl-1H-pyrrol-3-yl)ethanone (CAS 110951-48-9) feature an aromatic pyrrole core.
Substituent Modifications on the Pyrrolidine Ring
- Amino and Alkyl Substituents: The 2-aminoethyl-methyl-amino group in the target compound contrasts with simpler substituents like hydroxymethyl (e.g., 2-(3-(Hydroxymethyl)pyrrolidin-1-yl)-1-(thiazol-2-yl)ethanone, CAS 1420854-84-7). The hydroxymethyl group enhances solubility (logP ≈ 1.2) but may reduce blood-brain barrier penetration compared to the hydrophobic aminoethyl chain .
Aromatic and Heteroaromatic Moieties :
S 16924 incorporates a 4-fluorophenyl group, contributing to its high 5-HT1A affinity. Similarly, thiazole-containing analogs (e.g., CAS 1420854-84-7) exhibit altered receptor selectivity, favoring peripheral enzymes over CNS targets .
Stereochemical Variations
The (R)-configuration in the target compound is critical for enantioselective interactions. For example, S 16924’s (R)-configured pyrrolidine moiety is essential for its antipsychotic efficacy, with a 2-fold higher potency than racemic mixtures in blocking apomorphine-induced climbing . Racemic analogs often show reduced activity or off-target effects, underscoring the importance of stereochemistry in drug design.
Pharmacological Profiles of Related Compounds
- Antipsychotic Activity :
S 16924 (ID50 = 0.96 mg/kg) outperforms clozapine (ID50 = 1.91 mg/kg) in blocking conditioned avoidance responses, likely due to its optimized pyrrolidine substituents and 5-HT1A agonism . - Antimicrobial Potential: Indole-pyrrolidine hybrids like ZINC49171024 (1-[(3S)-3-(oxadiazole)pyrrolidin-1-yl]ethanone) inhibit SAM-dependent methyltransferases in pathogens, suggesting the target compound could be modified for similar applications .
- Enzyme Inhibition: Phenoxy-pyrrolidine derivatives (e.g., CAS 145736-65-8) act as CoA inhibitors, highlighting the versatility of pyrrolidine ketones in targeting metabolic enzymes .
Biological Activity
1-{(R)-3-[(2-Amino-ethyl)-methyl-amino]-pyrrolidin-1-yl}-ethanone, with the molecular formula C10H21N3O, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article delves into its biological properties, synthesis, and relevant research findings.
Chemical Structure and Properties
The compound features a pyrrolidine ring substituted with a 2-aminoethyl and a methylamino group. Its unique structure suggests diverse interactions with biological targets, making it a candidate for drug development.
| Property | Value |
|---|---|
| Molecular Weight | 185.27 g/mol |
| InChI Key | IVRQOVBYQKYOPV-SECBINFHSA-N |
| Melting Point | Not specified |
| Boiling Point | Not specified |
Biological Activity
Research indicates that this compound exhibits several biological activities:
- Receptor Binding Affinity : The compound has been studied for its binding affinity to various receptors, which is critical for its pharmacological effects. It may interact with G protein-coupled receptors (GPCRs), which are pivotal in cellular signaling pathways.
- Antiproliferative Effects : Similar compounds have shown promising antiproliferative activity in cancer cell lines. For instance, modifications in the pyrrolidine structure significantly impacted the activity of related compounds, suggesting that structural optimization could enhance efficacy against tumors .
- Induction of Apoptosis : Preliminary studies indicate that derivatives of this compound may induce apoptosis in cancer cells. This was evidenced by a concentration-dependent increase in hypodiploid DNA content, indicative of apoptotic cells .
Case Study 1: Anticancer Activity
A study focusing on similar pyrrolidine derivatives demonstrated that specific substitutions at the C-2 position were essential for maintaining biological activity. For example, compounds with a pyrrolidinyl moiety exhibited significant antiproliferative effects compared to those without it .
Case Study 2: Pharmacokinetics
Research on related compounds has highlighted the importance of pharmacokinetic properties such as absorption and metabolic stability. For instance, modifications that enhance oral bioavailability can lead to improved therapeutic outcomes in vivo .
Synthesis Methods
The synthesis of this compound typically involves multi-step organic synthesis techniques. Common methods include:
- One-Pot Reactions : Streamlined procedures that reduce the number of steps and improve yield.
- Functional Group Modifications : Techniques to modify amine and carbonyl groups for enhanced biological activity.
Future Directions
Given its promising biological activities, further research is warranted to explore:
- Structure-Activity Relationships (SAR) : Detailed SAR studies could identify optimal modifications for enhanced efficacy.
- In Vivo Studies : Animal models will be crucial for understanding the pharmacodynamics and therapeutic potential of this compound.
- Mechanistic Studies : Investigating the precise mechanisms through which this compound exerts its effects will aid in rational drug design.
Q & A
Q. What spectroscopic methods are most effective for characterizing the structure of 1-{(R)-3-[(2-Amino-ethyl)-methyl-amino]-pyrrolidin-1-yl}-ethanone?
- Methodological Answer : Infrared (IR) spectroscopy and nuclear magnetic resonance (NMR) are critical for structural elucidation. IR identifies functional groups (e.g., carbonyl stretches near 1700 cm⁻¹). For NMR, ¹H and ¹³C spectra resolve substituent environments. For example, pyrrolidine protons typically appear at δ 1.5–3.5 ppm, while the ethanone carbonyl carbon resonates near δ 200–210 ppm. Multi-dimensional NMR (e.g., COSY, HSQC) clarifies connectivity in stereochemically complex regions .
Q. What safety precautions are recommended when handling this compound in laboratory settings?
- Methodological Answer : Avoid inhalation of dust/vapors (use fume hoods) and direct skin/eye contact (wear nitrile gloves, goggles). Precautionary measures align with GHS/CLP guidelines, including P261 (avoid breathing aerosols) and P262 (protect from contact). Toxicity data may be limited, so assume acute hazards and implement rigorous hygiene protocols .
Q. How can synthetic routes for this compound be optimized to improve yield?
- Methodological Answer : Multi-component one-pot reactions (e.g., using pyrrolidine derivatives and amino-ethyl-methyl-amine precursors) can enhance efficiency. Catalytic systems like EDC·HCl/HOBt in DMF improve coupling yields (67–85% observed in analogous syntheses). Temperature control (reflux vs. RT) and purification via recrystallization (ethanol/water) are critical .
Advanced Research Questions
Q. How can stereochemical integrity at the (R)-configured pyrrolidine center be maintained during synthesis?
Q. What strategies resolve contradictions in reported biological activity data for this compound?
- Methodological Answer : Discrepancies may arise from purity variations (e.g., unreacted intermediates) or assay conditions (e.g., pH, solvent). Validate purity via HPLC (>95%) and standardize bioassays (e.g., fixed concentrations, controlled buffers). Cross-reference with structural analogs (e.g., pyridinone derivatives) to identify structure-activity trends .
Q. How does the amino-ethyl-methyl-amine side chain influence interactions with biological targets?
- Methodological Answer : The side chain enhances hydrogen bonding and cationic interactions (e.g., with enzyme active sites). Molecular docking studies on analogous compounds (e.g., pyrrolidinyl-methanones) show that substituent bulk (e.g., methyl groups) modulates binding affinity. Synthesize derivatives with modified side chains (e.g., ethyl vs. propyl) to probe SAR .
Q. What analytical techniques are suitable for detecting decomposition products under varying storage conditions?
- Methodological Answer : Accelerated stability studies (40°C/75% RH) coupled with LC-MS or GC-MS identify degradation products (e.g., oxidation of amino groups). Monitor for common hazards like carbon oxides or sulfur-containing byproducts. Store under inert atmosphere (N₂) at –20°C to minimize decomposition .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
